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Compound of Interest

Compound Name:
Boc-alpha-(4-fluorobenzyl)-DL-

proline

CAS No.: 351002-78-3

Cat. No.: B1599101

Get Quote

Executive Summary
Boc-

-(4-fluorobenzyl)-DL-proline (Molecular Weight: 323.36 g/mol ) is a specialized non-canonical
amino acid (NCAA) utilized in peptidomimetic drug design. It features a quaternary carbon at
the

-position, created by the substitution of the

-proton of proline with a 4-fluorobenzyl group.

This structural modification confers two critical properties to peptide backbones:

Conformational Constraint: The quaternary center restricts the

(phi) and

(psi) torsion angles, stabilizing secondary structures like
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-helices or

-turns.

Proteolytic Resistance: The absence of an

-proton prevents abstraction by proteases, significantly increasing the metabolic half-life of
the resulting peptide.

This guide details the physicochemical profile, synthetic methodology, and validation protocols

for this building block.

Part 1: Physicochemical Profile[1][2]
The precise molecular weight is the anchor for all stoichiometric calculations in synthesis.

Core Data Table
Parameter Specification

Full Chemical Name
1-(tert-Butoxycarbonyl)-2-(4-

fluorobenzyl)pyrrolidine-2-carboxylic acid

Molecular Formula

Molecular Weight 323.36 g/mol

CAS Number 351002-78-3

Stereochemistry DL (Racemic Mixture)

Physical State White to off-white crystalline powder

Solubility
Soluble in DCM, MeOH, DMSO; Insoluble in

water

pKa (Carboxyl)
~3.5–4.0 (Inductive effect of F-benzyl lowers

pKa slightly vs Pro)

Structural Composition Logic
The molecular weight is derived from the sum of its distinct fragments. Understanding this

fragmentation is crucial for interpreting Mass Spectrometry (MS) data.
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Proline Scaffold (

): The cyclic core.

Boc Group (

): Protects the amine; adds lipophilicity.

-Substituent (

): The 4-fluorobenzyl group replaces the

-proton (

).

Carboxyl (

): The acidic functionality.

Part 2: Synthetic Methodology (Direct -Alkylation)
Expertise Note: Synthesizing

-substituted prolines is sterically demanding. The creation of a quaternary center requires the
generation of a sterically hindered enolate. For the DL (racemic) variant, a direct alkylation of
the protected ester is the most efficient industrial route, bypassing the need for chiral auxiliaries
(like Seebach's oxazolidinones).

Reaction Workflow
The protocol relies on the generation of a lithium enolate of Boc-Pro-OMe followed by

electrophilic attack by 4-fluorobenzyl bromide.

Reagents:
Substrate: Boc-Pro-OMe (Methyl ester is preferred for steric clearance).

Base: LiHMDS (Lithium hexamethyldisilazide) – chosen over LDA for better solubility and

kinetic control at the hindered center.

Electrophile: 4-Fluorobenzyl bromide.
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Solvent: Anhydrous THF.

Step-by-Step Protocol:
Enolization: Cool a solution of LiHMDS (1.1 eq) in THF to -78°C under Argon. Slowly add

Boc-Pro-OMe (1.0 eq). Stir for 45 minutes. Critical: Low temperature is mandatory to prevent

-elimination or N-deprotection.

Alkylation: Add 4-fluorobenzyl bromide (1.2 eq) dropwise. The electrophile must be in excess

to drive the reaction against the steric bulk of the Boc group.

Warm-up: Allow the mixture to warm to -20°C over 2 hours.

Quench: Quench with saturated

. Extract with Ethyl Acetate.

Hydrolysis: The resulting intermediate is an ester. Saponify using LiOH in THF/H2O (3:1) at

room temperature to yield the free acid Boc-

-(4-fluorobenzyl)-DL-proline.

Visualization: Synthetic Pathway

Precursor Kinetic Control (-78°C) Quaternary Formation Final Product

Boc-Pro-OMe
(MW: 229.27)

Lithium Enolate
Intermediate

LiHMDS, THF Alpha-Alkylated Ester
(Racemic)

+ 4-F-Bn-Br Boc-α-(4-F-Bn)-DL-Pro-OH
(MW: 323.36)

LiOH (Saponification)

Click to download full resolution via product page

Caption: Kinetic enolization followed by electrophilic trapping creates the quaternary alpha-

center.

Part 3: Analytical Characterization
Trustworthiness in chemical biology stems from rigorous validation. For this molecule,
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NMR is the self-validating standard, offering a clean signal free from background noise.

Nuclear Magnetic Resonance (NMR)[1][5]
NMR (DMSO-

):

1.35 (s, 9H, Boc).

3.10-3.40 (m, 2H, Benzyl

- often appears as AB system due to chiral center).

7.10-7.30 (m, 4H, Aromatic AA'BB' system).

NMR:

Signal: Single peak around -116 ppm (referenced to

).

Utility: Integration of this peak against an internal standard (e.g.,

-trifluorotoluene) provides an exact purity assay, bypassing potential UV-Vis errors.

Mass Spectrometry (LC-MS)
Ionization: ESI (Positive Mode).

Target Mass:

(Common adduct due to carboxylic acid).

(Fragment often seen if source voltage is high).

Part 4: Strategic Application in Drug Discovery
The "Thorpe-Ingold" Effect
The introduction of the
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-benzyl group forces the peptide backbone into specific conformations due to steric crowding.
This is known as the Thorpe-Ingold or gem-dimethyl effect.

Helix Induction: In helical peptides, this residue acts as a strong helix initiator.

Lipophilicity: The 4-fluorobenzyl group increases

, enhancing membrane permeability compared to native proline.

Metabolic Stability: The quaternary center renders the peptide bond effectively "invisible" to

standard proteolytic enzymes.

Decision Logic for Researchers
Use the following workflow to determine if this building block is appropriate for your campaign:

Peptide Instability / 
Low Potency?

Is the instability due to 
N-terminal proteolysis?

Do you need to lock 
a specific conformation?

No/Unsure

Use Boc-α-(4-F-Bn)-Pro
(Quaternary Constraint)

Yes

Yes (Helix/Turn)

Use Standard Proline 
Analogs

No

Click to download full resolution via product page
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Caption: Decision logic for incorporating alpha-substituted prolines into peptide campaigns.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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